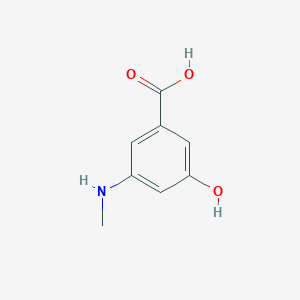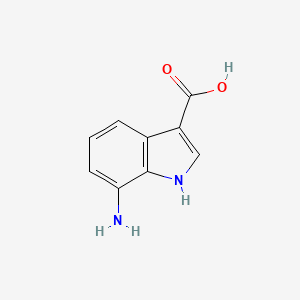![molecular formula C12H13N B11915719 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 248602-19-9](/img/structure/B11915719.png)
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are prominent in both natural and synthetic products due to their biological and pharmaceutical importance. This compound is characterized by a fused cyclopentane ring and a methyl group attached to the indole core, making it a unique structure within the indole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a Fischer indole synthesis followed by N-alkylation. This one-pot, three-component protocol involves the reaction of cyclopentanone, phenylhydrazine hydrochloride, and iodomethane. The reaction is typically carried out under reflux conditions in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis is a well-established method in organic chemistry and can be scaled up for industrial applications. The use of microwave irradiation can further enhance the reaction rate and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoloquinones.
Substitution: The compound can undergo nitration, followed by reduction and oxidation to form amino and quinone derivatives.
Common Reagents and Conditions
Oxidation: Fremy’s salt is commonly used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Ammonium nitrate and trifluoroacetic anhydride are used for nitration reactions.
Major Products Formed
Oxidation: Indoloquinones
Reduction: Hexahydro derivatives
Substitution: Amino derivatives and quinones
Aplicaciones Científicas De Investigación
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo bioreductive activation to form inter- and intrastrand cross-links with DNA, which is crucial for its biological activity . The specific pathways and molecular targets involved in its action are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methyl group at the 5-position.
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Has a methyl group at the 7-position instead of the 5-position.
Uniqueness
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and pathways, making it a valuable compound for research and development .
Propiedades
Número CAS |
248602-19-9 |
|---|---|
Fórmula molecular |
C12H13N |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13N/c1-8-4-2-6-10-9-5-3-7-11(9)13-12(8)10/h2,4,6,13H,3,5,7H2,1H3 |
Clave InChI |
ZQCWSGDTIJGZET-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=C(N2)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)


![2H-Indeno[5,6-D]thiazole](/img/structure/B11915678.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11915682.png)
![Furo[2,3-b]quinoxaline](/img/structure/B11915687.png)



![(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B11915707.png)

